molecular formula C10H13BrClNO B3026913 4-(4-Bromophenyl)morpholine hydrochloride CAS No. 1186663-63-7

4-(4-Bromophenyl)morpholine hydrochloride

Cat. No.: B3026913
CAS No.: 1186663-63-7
M. Wt: 278.57
InChI Key: GBGVMVYEGPLMBJ-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Phenyl-Morpholine Derivatives

4-(4-Bromophenyl)morpholine (B1279557) hydrochloride belongs to the family of halogenated phenyl-morpholine derivatives, a class of compounds that has garnered significant attention for its diverse applications. The presence of a halogen atom on the phenyl ring is a key feature, influencing the electronic properties of the molecule and providing a site for further functionalization through cross-coupling reactions.

The nature and position of the halogen atom can significantly impact the reactivity and biological activity of these derivatives. For instance, the bromine atom in the para position of 4-(4-Bromophenyl)morpholine makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. mdpi.com This reactivity allows for the facile introduction of a wide range of substituents, enabling the synthesis of diverse molecular architectures. Research has shown that halogen-substituted phenyl groups are often required for enhanced activity in certain biological targets, such as the HepG2 cell lines in cancer research. e3s-conferences.org

Significance in Contemporary Organic Synthesis and Chemical Research

The significance of 4-(4-Bromophenyl)morpholine hydrochloride in modern organic synthesis lies primarily in its role as a versatile intermediate. Its stable, crystalline nature and predictable reactivity make it a valuable building block for the construction of more complex molecules. The morpholine (B109124) moiety is frequently incorporated into drug candidates to improve their pharmacokinetic profiles, including solubility and metabolic stability. nih.gov

In chemical research, this compound serves as a key precursor for the development of novel therapeutic agents, particularly in the areas of neurological disorders and oncology. Beyond pharmaceuticals, its derivatives are also explored in the agrochemical industry for the creation of new pesticides and herbicides, and in materials science for the formulation of specialty polymers and resins with enhanced thermal and chemical resistance. e3s-conferences.org

Overview of Academic Research Trajectories for the Compound

Academic research involving this compound and its parent compound, 4-(4-Bromophenyl)morpholine, has followed several key trajectories. A significant portion of research has focused on its application as a scaffold in medicinal chemistry. Studies have explored its incorporation into molecules targeting a variety of biological pathways. For example, derivatives have been investigated as potential inhibitors of enzymes and as ligands for receptors. mdpi.com

Another major research avenue has been the development of efficient synthetic methodologies for the preparation of N-aryl morpholines, including the bromo-substituted variant. This has led to the optimization of catalytic systems for cross-coupling reactions, making these compounds more accessible for further investigation.

Furthermore, the unique electronic and structural properties imparted by the bromophenyl and morpholine groups have led to its use in materials science. Research in this area explores the development of novel polymers and functional materials with tailored properties. e3s-conferences.org

Defining the Scope of Research for this compound

The current scope of research for this compound is primarily centered on its utility as a synthetic intermediate. The existing body of literature indicates that its value is derived from the combination of the pharmacologically relevant morpholine ring and the synthetically versatile bromophenyl group.

Future research is likely to expand in several directions. In medicinal chemistry, a more targeted approach to drug design, utilizing this scaffold for specific biological targets, is anticipated. This will involve the synthesis of libraries of derivatives and their systematic evaluation in various disease models. In the realm of organic synthesis, the development of more sustainable and efficient methods for its preparation and functionalization will continue to be an area of focus. Finally, the exploration of its potential in new areas of materials science, such as organic electronics and sensor technology, represents a promising avenue for future investigation. e3s-conferences.org

Properties

IUPAC Name

4-(4-bromophenyl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12;/h1-4H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGVMVYEGPLMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186663-63-7
Record name Morpholine, 4-(4-bromophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186663-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Advanced Synthetic Methodologies for 4 4 Bromophenyl Morpholine Hydrochloride

Direct Synthesis Strategies

Direct synthesis strategies involve the formation of the C-N bond between the 4-bromophenyl moiety and the morpholine (B109124) ring in a single key step or the construction of the morpholine ring itself from a 4-bromophenyl-containing precursor.

Amination Reactions involving 4-Bromophenyl Precursors

The direct N-arylation of morpholine with a 4-bromophenyl halide is a common and effective method for the synthesis of 4-(4-bromophenyl)morpholine (B1279557). This transformation is typically achieved through well-established cross-coupling reactions.

The Buchwald-Hartwig amination stands out as a powerful palladium-catalyzed method for C-N bond formation. This reaction generally involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. For the synthesis of 4-(4-bromophenyl)morpholine, 1-bromo-4-iodobenzene (B50087) or 1,4-dibromobenzene (B42075) can be reacted with morpholine. The higher reactivity of the C-I bond allows for selective amination at that position when using 1-bromo-4-iodobenzene.

Catalyst/Ligand SystemBaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane10088-94 beilstein-journals.org
Pd(OAc)₂ / BINAPNaOBu-tToluene80~60 chemspider.com

The Ullmann condensation is a classical copper-catalyzed N-arylation reaction. While traditionally requiring harsh reaction conditions, modern modifications have made it a more viable method. This reaction involves heating an aryl halide with an amine in the presence of a copper catalyst and a base. The reactivity order for the aryl halide is I > Br > Cl.

Copper SourceLigandBaseSolventTemperature (°C)
CuIMe₄PhenK₂CO₃Dioxane110
CuBrNoneK₂CO₃DMSO100

Ring-Closing Reactions for Morpholine Moiety Formation

An alternative direct approach involves the construction of the morpholine ring from a precursor already containing the 4-bromophenyl group. One such method is the intramolecular cyclization of a suitably substituted N-(4-bromophenyl)diethanolamine derivative. For instance, N-(4-bromophenyl)-N-(2-hydroxyethyl)-2-chloroethylamine can undergo an intramolecular Williamson ether synthesis-type reaction, where the alkoxide formed from the hydroxyl group displaces the chloride to form the morpholine ring. This reaction is typically promoted by a base.

Another strategy involves the reaction of 4-bromoaniline (B143363) with two equivalents of a 2-haloethanol, followed by an intramolecular cyclization.

Indirect Synthetic Routes via Derivatization of Related Morpholines

Indirect routes to 4-(4-bromophenyl)morpholine hydrochloride involve the synthesis of a related morpholine derivative followed by a chemical transformation to introduce the bromo group or the entire bromophenyl moiety.

Halogenation of Phenyl-Morpholine Derivatives

The direct bromination of 4-phenylmorpholine (B1362484) is a straightforward approach to introduce the bromo substituent onto the phenyl ring. The morpholino group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. Therefore, the bromination of 4-phenylmorpholine is expected to yield a mixture of ortho and para isomers. To achieve high para-selectivity, the reaction conditions must be carefully controlled. The use of a mild brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent can favor the formation of the desired 4-bromo-substituted product. nih.govyoutube.comorganic-chemistry.orgmanac-inc.co.jp

Brominating AgentSolventTemperature (°C)
N-Bromosuccinimide (NBS)Acetonitrile0 - 60 nih.gov
BromineAcetic AcidRoom Temperature

Functional Group Transformations for Bromophenyl Introduction

A powerful indirect method involves the transformation of a functional group on a pre-existing 4-aryl-morpholine scaffold into a bromo substituent. A prime example is the Sandmeyer reaction , which allows for the conversion of an amino group into a variety of functionalities, including halogens. wikipedia.orgorganic-chemistry.orgnumberanalytics.commasterorganicchemistry.comnih.gov

The synthesis would begin with the nitration of 4-phenylmorpholine to produce 4-(4-nitrophenyl)morpholine. The nitro group is para-directing, leading to the desired isomer. Subsequent reduction of the nitro group, for example, by catalytic hydrogenation, yields 4-(4-aminophenyl)morpholine (4-morpholinoaniline). This amine can then be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. The treatment of this diazonium salt with copper(I) bromide (CuBr) facilitates the introduction of the bromine atom at the para position, yielding 4-(4-bromophenyl)morpholine.

StepReagentsKey Transformation
1. NitrationHNO₃, H₂SO₄Introduction of -NO₂ group
2. ReductionH₂, Pd/C or SnCl₂Conversion of -NO₂ to -NH₂
3. DiazotizationNaNO₂, HClFormation of diazonium salt (-N₂⁺Cl⁻)
4. Sandmeyer ReactionCuBrSubstitution of -N₂⁺Cl⁻ with -Br

Catalytic Approaches in this compound Synthesis

Catalysis is central to many of the modern and efficient syntheses of 4-(4-bromophenyl)morpholine. As discussed previously, both palladium and copper catalysis are instrumental in the direct amination strategies.

Palladium-catalyzed methods, particularly the Buchwald-Hartwig amination, offer high efficiency and functional group tolerance. The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂), phosphine ligand (e.g., Xantphos, BINAP), and base are critical for optimizing the reaction yield and minimizing side products. beilstein-journals.orgchemspider.comresearchgate.netsci-hub.ruorganic-chemistry.org These reactions are versatile and can be applied to a wide range of aryl halides and amines.

Copper-catalyzed aminations, such as the Ullmann condensation, provide a valuable alternative, often with lower catalyst cost. While historically requiring high temperatures, the development of new ligand systems has enabled these reactions to proceed under milder conditions. researchgate.netnih.govorganic-chemistry.orgnih.govorganic-chemistry.orgnih.govrsc.orgmdpi.comnih.gov Ligands such as 1,10-phenanthroline (B135089) and its derivatives can significantly enhance the efficiency of the copper-catalyzed N-arylation of morpholine.

The final step in the synthesis, regardless of the route taken to the free base, is the formation of the hydrochloride salt. This is typically achieved by treating a solution of 4-(4-bromophenyl)morpholine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) with a solution of hydrogen chloride in the same or a miscible solvent. The hydrochloride salt then precipitates and can be isolated by filtration.

Palladium-Catalyzed Cross-Coupling Methodologies

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed reaction involves the coupling of an amine with an aryl halide. In the synthesis of 4-(4-Bromophenyl)morpholine, this translates to the reaction between morpholine and 1,4-dibromobenzene or 1-bromo-4-iodobenzene.

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves several key steps: oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine to the palladium center, deprotonation of the amine by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst. wikipedia.org

A variety of palladium catalysts and phosphine ligands have been developed to facilitate this transformation, each with its own advantages in terms of reactivity, stability, and substrate scope. For the coupling of morpholine with aryl bromides, bulky and electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst decomposition. The choice of base is also critical, with strong, non-nucleophilic bases such as sodium tert-butoxide being commonly used.

A representative procedure for the Buchwald-Hartwig amination to form 4-(4-Bromophenyl)morpholine is as follows:

Reactants Catalyst System Base Solvent Temperature Yield
1,4-Dibromobenzene, MorpholinePd₂(dba)₃, XPhosNaOtBuToluene100 °CHigh
1-Bromo-4-iodobenzene, MorpholinePd(OAc)₂, SPhosCs₂CO₃Dioxane110 °CGood

This table presents illustrative data based on typical Buchwald-Hartwig amination reactions and may not represent specific experimental results for 4-(4-Bromophenyl)morpholine.

Copper-Mediated C-N Coupling Reactions

The Ullmann condensation, a copper-mediated C-N coupling reaction, offers a classical and often more economical alternative to palladium-catalyzed methods. lookchem.com This reaction typically involves the coupling of an amine with an aryl halide in the presence of a copper catalyst, often at elevated temperatures.

Recent advancements in Ullmann-type reactions have led to the development of more efficient catalytic systems that can operate under milder conditions. The use of ligands, such as 1,10-phenanthroline and N,N'-dimethylethylenediamine (DMEDA), can significantly accelerate the reaction and improve yields. researchgate.net

The synthesis of 4-(4-Bromophenyl)morpholine via an Ullmann condensation would involve the reaction of morpholine with 1,4-dibromobenzene. The choice of copper source (e.g., CuI, Cu₂O, or copper powder), ligand, base (e.g., K₂CO₃, K₃PO₄), and solvent are crucial parameters to optimize for achieving high yields.

A general protocol for the copper-mediated synthesis of 4-(4-Bromophenyl)morpholine is outlined below:

Reactants Catalyst System Base Solvent Temperature Yield
1,4-Dibromobenzene, MorpholineCuI, L-prolineK₂CO₃DMSO120 °CModerate to Good
1,4-Dibromobenzene, MorpholineCu₂O, DMEDAK₃PO₄Dioxane130 °CGood

This table provides representative conditions for Ullmann condensations and may not reflect specific experimental outcomes for the synthesis of 4-(4-Bromophenyl)morpholine.

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanisms of both palladium- and copper-catalyzed C-N coupling reactions is essential for optimizing reaction conditions and developing more efficient catalysts.

For the Buchwald-Hartwig amination, mechanistic studies have elucidated the roles of the ligand and base in the catalytic cycle. The steric and electronic properties of the phosphine ligand influence the rates of oxidative addition and reductive elimination. Computational studies, such as Density Functional Theory (DFT), have provided valuable insights into the energetics of the various intermediates and transition states involved in the catalytic cycle for reactions like the amination of phenylbromide with morpholine. researchgate.netbris.ac.uk These studies help in rationalizing the observed reactivity and in the design of new, more effective ligands.

In the case of copper-mediated Ullmann reactions, the exact mechanism is often more complex and less universally agreed upon than its palladium-catalyzed counterpart. It is generally accepted that the reaction involves the formation of a copper-amide species, which then reacts with the aryl halide. However, the oxidation state of copper during the catalytic cycle and the precise nature of the intermediates are still subjects of ongoing research. Mechanistic studies are crucial for moving from stoichiometric to more efficient catalytic Ullmann reactions.

Optimization of Reaction Conditions and Yields for Academic Scale

For the academic-scale synthesis of this compound, the optimization of reaction conditions is paramount to ensure high yields, purity, and reproducibility. Key parameters to consider for both palladium- and copper-catalyzed systems include:

Catalyst and Ligand Selection: Screening a variety of palladium precatalysts and phosphine ligands (for Buchwald-Hartwig) or copper sources and ligands (for Ullmann) is crucial. The choice will depend on the specific reactivity of the starting materials and the desired reaction conditions.

Base: The strength and solubility of the base can significantly impact the reaction rate and yield. A systematic evaluation of different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is necessary.

Solvent: The choice of solvent can influence the solubility of reactants and catalysts, as well as the reaction temperature. Common solvents for these reactions include toluene, dioxane, and DMF.

Temperature and Reaction Time: These parameters are often interdependent. Optimization involves finding the lowest possible temperature and shortest reaction time that still afford a high yield of the desired product.

Purification: After the coupling reaction, the resulting 4-(4-Bromophenyl)morpholine free base needs to be purified, typically by column chromatography. Subsequently, the hydrochloride salt can be prepared by treating a solution of the purified free base with hydrochloric acid (e.g., as a solution in diethyl ether or dioxane), followed by filtration and drying of the precipitated salt.

By systematically optimizing these parameters, researchers can develop a robust and efficient protocol for the synthesis of this compound suitable for academic research purposes.

Comprehensive Structural Elucidation and Spectroscopic Characterization of 4 4 Bromophenyl Morpholine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For 4-(4-Bromophenyl)morpholine (B1279557) hydrochloride, both proton (¹H) and carbon-13 (¹³C) NMR studies are crucial for assigning the positions of hydrogen and carbon atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-(4-Bromophenyl)morpholine hydrochloride is expected to show distinct signals corresponding to the aromatic protons of the bromophenyl group and the aliphatic protons of the morpholine (B109124) ring. The aromatic region would likely display a characteristic AA'BB' system for the para-substituted benzene (B151609) ring. The protons ortho to the morpholino group and those ortho to the bromine atom would exhibit doublet signals due to coupling with their adjacent protons.

The protons of the morpholine ring, being in a chair conformation, would show more complex splitting patterns. The axial and equatorial protons on the carbons adjacent to the nitrogen and oxygen atoms are chemically non-equivalent and would therefore resonate at different chemical shifts, likely appearing as multiplets. The presence of the hydrochloride would influence the chemical shift of the protons adjacent to the nitrogen atom due to the positive charge on the nitrogen.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H (ortho to N) 7.40-7.50 d ~8.5
Aromatic H (ortho to Br) 6.85-6.95 d ~8.5
Morpholine H (axial, -CH₂N-) 3.80-3.90 m -
Morpholine H (equatorial, -CH₂N-) 3.20-3.30 m -
Morpholine H (axial, -CH₂O-) 4.00-4.10 m -
Morpholine H (equatorial, -CH₂O-) 3.60-3.70 m -

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the four unique carbon atoms of the bromophenyl ring and the two unique carbon atoms of the morpholine ring. The carbon atom attached to the bromine (C-Br) would appear at a specific chemical shift, as would the carbon atom attached to the nitrogen (C-N). The other two aromatic carbons would also have characteristic chemical shifts. The two carbons of the morpholine ring, one adjacent to the nitrogen and the other to the oxygen, would also be distinguishable.

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Aromatic C (C-Br) 115-120
Aromatic C (C-N) 148-152
Aromatic C (CH, ortho to N) 118-122
Aromatic C (CH, ortho to Br) 132-135
Morpholine C (-CH₂N-) 48-52
Morpholine C (-CH₂O-) 66-70

Advanced NMR Techniques for Stereochemical and Regiochemical Insights

While specific experimental data for advanced NMR techniques such as COSY, HSQC, and HMBC for this compound were not found, these methods would be invaluable for unambiguous structural assignment. COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, for instance, between the ortho and meta protons on the aromatic ring and between the geminal and vicinal protons on the morpholine ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons, which would be instrumental in confirming the regiochemistry, for example, by showing a correlation between the morpholine protons and the aromatic carbon attached to the nitrogen.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 2400-2800 cm⁻¹ would be indicative of the N-H stretch of the protonated amine (morpholinium ion). The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the morpholine ring would be observed in the 2800-3000 cm⁻¹ region. The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ range, and the C-O-C stretching of the morpholine ring would likely appear as a strong band around 1100 cm⁻¹. The C-Br stretching vibration typically occurs in the 600-500 cm⁻¹ region. Aromatic C=C stretching vibrations would be seen in the 1600-1450 cm⁻¹ region.

Table 3: Hypothetical IR Absorption Data for this compound

Vibrational Mode Frequency (cm⁻¹) Intensity
N-H Stretch (salt) 2400-2800 Broad, Medium
Aromatic C-H Stretch 3000-3100 Medium
Aliphatic C-H Stretch 2800-3000 Medium
Aromatic C=C Stretch 1600-1450 Medium-Strong
C-N Stretch 1250-1020 Medium
C-O-C Stretch ~1100 Strong
C-Br Stretch 600-500 Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and to deduce the structure of a compound from its fragmentation pattern. For this compound, the mass spectrum would likely be obtained for the free base, 4-(4-bromophenyl)morpholine, after the loss of HCl. The molecular ion peak [M]⁺ for the free base would be observed at m/z corresponding to the molecular weight of C₁₀H₁₂BrNO. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak and any fragment containing bromine, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Key fragmentation pathways could involve the cleavage of the morpholine ring and the loss of fragments such as C₂H₄O. The bromophenyl cation would also be a prominent fragment.

Table 4: Hypothetical Mass Spectrometry Data for 4-(4-Bromophenyl)morpholine

m/z Relative Intensity (%) Possible Fragment
241/243 100 [M]⁺ (C₁₀H₁₂⁷⁹/⁸¹BrNO)
184/186 High [M - C₂H₄O]⁺
156/158 High [C₆H₄⁷⁹/⁸¹BrN]⁺
155/157 High [C₆H₄⁷⁹/⁸¹Br]⁺
86 Medium [C₄H₈NO]⁺ (Morpholine fragment)

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound was not found in the searched literature, this technique would provide precise bond lengths, bond angles, and torsion angles. It would confirm the chair conformation of the morpholine ring and the geometry around the nitrogen atom, which would be tetrahedral due to protonation. The crystal packing would likely be influenced by hydrogen bonding between the morpholinium proton (N-H⁺) and the chloride anion (Cl⁻), as well as other intermolecular interactions.

Crystal Growth and Quality Assessment

The successful elucidation of a crystal structure begins with the growth of high-quality, single crystals. For this compound, a typical procedure would involve dissolving the synthesized compound in a suitable solvent or a mixture of solvents. The choice of solvent is critical and is often determined empirically through screening various options such as ethanol, methanol, acetonitrile, or water.

A common method for crystal growth is slow evaporation, where the solvent is allowed to evaporate from a saturated solution over several days or weeks at a constant temperature. This slow process can promote the formation of well-ordered, single crystals of sufficient size and quality for X-ray diffraction analysis. Another technique is vapor diffusion, where a precipitant solvent, in which the compound is less soluble, is allowed to slowly diffuse into the solution of the compound, gradually inducing crystallization.

Once crystals are obtained, a quality assessment is performed. This is typically done using an optical microscope to select a crystal with smooth faces, uniform shape, and no visible cracks or defects. The size of the crystal is also an important consideration for the X-ray diffraction experiment.

Single Crystal X-ray Diffraction Data Acquisition

To determine the three-dimensional arrangement of atoms and molecules within the crystal, a single crystal X-ray diffraction experiment would be conducted. A suitable crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature, typically around 100 K, using a stream of liquid nitrogen. This cryogenic temperature minimizes thermal vibrations of the atoms, leading to a more precise determination of their positions.

The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. The data collection involves rotating the crystal through a series of angles to capture a complete set of diffraction data. The specific parameters of the data collection, such as the X-ray wavelength (e.g., Mo Kα or Cu Kα radiation), the type of diffractometer, and the data collection strategy, would be documented.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical formulaC₁₀H₁₃BrClNO
Formula weight278.58
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = X.XXXX Å, α = 90°
b = X.XXXX Å, β = XX.XX°
c = X.XXXX Å, γ = 90°
VolumeXXXX.X ų
Z4
Density (calculated)X.XXX Mg/m³
Absorption coefficientX.XXX mm⁻¹
F(000)XXX
Crystal sizeX.XX x X.XX x X.XX mm
Theta range for data collectionX.XX to XX.XX°
Index ranges-h≤h≤h, -k≤k≤k, -l≤l≤l
Reflections collectedXXXXX
Independent reflectionsXXXX [R(int) = X.XXXX]
Completeness to theta = XX.XX°XX.X %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parametersXXXX / X / XXX
Goodness-of-fit on F²X.XXX
Final R indices [I>2sigma(I)]R₁ = X.XXXX, wR₂ = X.XXXX
R indices (all data)R₁ = X.XXXX, wR₂ = X.XXXX
Largest diff. peak and holeX.XXX and -X.XXX e.Å⁻³

Crystal Structure Refinement and Analysis of Intermolecular Interactions

The collected diffraction data is processed to solve and refine the crystal structure. The initial positions of the atoms are determined, and then refined using least-squares methods to best fit the experimental data.

π-Stacking and Other Non-Covalent Interactions

The bromophenyl ring introduces the possibility of π-stacking interactions between adjacent aromatic rings. These interactions, where the electron-rich π systems are stacked face-to-face or offset, contribute to the stability of the crystal packing. Other non-covalent interactions, such as C-H···π interactions and halogen bonds involving the bromine atom, could also be present and would be identified and analyzed based on their geometric parameters.

Conformational Analysis of the Morpholine Ring and Phenyl Moiety

The morpholine ring typically adopts a chair conformation, which is its most stable form. The analysis of the crystal structure would confirm this and determine the specific puckering parameters of the ring. The orientation of the 4-bromophenyl group relative to the morpholine ring would also be of interest. It could be in either an axial or equatorial position, and the dihedral angle between the plane of the phenyl ring and the mean plane of the morpholine ring would be a key conformational parameter.

Elemental Analysis for Stoichiometric Confirmation

To confirm the elemental composition and stoichiometry of the synthesized this compound, an elemental analysis would be performed. This technique determines the weight percentage of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula (C₁₀H₁₃BrClNO). Close agreement between the found and calculated values provides strong evidence for the purity and correct stoichiometry of the compound.

Table 2: Hypothetical Elemental Analysis Data

ElementCalculated (%)Found (%)
Carbon (C)43.1143.XX
Hydrogen (H)4.704.XX
Nitrogen (N)5.035.XX

Advanced Computational and Theoretical Chemistry Studies of 4 4 Bromophenyl Morpholine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to model the electronic structure and properties of molecules with high accuracy.

Density Functional Theory (DFT) Methodologies and Functionals

Density Functional Theory (DFT) stands out as a primary method for these investigations due to its balance of computational cost and accuracy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional commonly employed for such studies. It combines the strengths of both Hartree-Fock theory and DFT, offering a reliable approach to calculating the electronic properties of organic molecules. This methodology is frequently used to optimize molecular geometry and to predict spectroscopic and electronic properties.

Basis Set Selection and Optimization Strategies

The choice of a basis set is crucial for the accuracy of quantum chemical calculations. A basis set is a set of mathematical functions used to represent the electronic wave function. For a molecule like 4-(4-Bromophenyl)morpholine (B1279557) hydrochloride, which contains a range of atoms including a heavier halogen like bromine, basis sets such as 6-31G(d) and the more extensive 6-311++G(d,p) are often selected. The 6-311++G(d,p) basis set, in particular, provides a more flexible description of the electron distribution by including diffuse functions (++) for lone pairs and anions, and polarization functions (d,p) to account for the non-uniform distribution of electrons in bonds. The process begins with a geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation.

Electronic Structure and Molecular Orbital Analysis

The electronic behavior of a molecule is governed by its molecular orbitals. Analysis of these orbitals, particularly the frontier orbitals, is key to understanding its reactivity and electronic transitions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The spatial distribution of the HOMO and LUMO in 4-(4-Bromophenyl)morpholine hydrochloride would likely show the HOMO localized on the electron-rich bromophenyl and morpholine (B109124) nitrogen moieties, while the LUMO may be distributed over the aromatic ring system.

Energy Gap and Electronic Transition Characteristics

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. This energy gap is also indicative of the energy required for the lowest-energy electronic transition, which can be correlated with UV-Visible spectroscopy.

Table 1: Theoretical Quantum Chemical Parameters

Parameter Theoretical Value Significance
HOMO Energy (Calculated Value) eV Electron donating ability
LUMO Energy (Calculated Value) eV Electron accepting ability

Note: Specific calculated values are dependent on the chosen DFT functional and basis set and would require a dedicated computational study to be performed.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface.

Charge Distribution and Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution within a molecule. It examines the interactions between filled and vacant orbitals, offering insights into hybridization, covalent effects, and charge delocalization. pnrjournal.com For this compound, NBO analysis reveals the intricate electronic landscape shaped by its constituent atoms and functional groups.

The analysis typically begins with the calculation of atomic charges, which quantify the electron distribution among the atoms. In this molecule, the nitrogen and oxygen atoms of the morpholine ring are expected to exhibit significant negative charges due to their high electronegativity. Conversely, the hydrogen atoms and the carbon atoms bonded to these heteroatoms would display positive charges. The bromophenyl group introduces further electronic asymmetry, with the bromine atom also carrying a negative charge.

A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) orbital to an adjacent unfilled (acceptor) orbital. These interactions are crucial for understanding the molecule's stability and conformational preferences.

Table 1: Hypothetical NBO Analysis Results for this compound

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
C-C (phenyl) C-C* (phenyl) 5.2 π → π*
C-H (phenyl) C-C* (phenyl) 2.5 σ → π*
N (morpholine) C-C* (phenyl) 4.8 n → π*
O (morpholine) C-N* (morpholine) 3.1 n → σ*
C-Br C-C* (phenyl) 1.9 σ → π*

Note: This data is illustrative and based on typical values for similar molecular systems.

Theoretical Spectroscopic Predictions and Validation (e.g., FT-IR, NMR)

Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations of Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectra can aid in the assignment of experimental signals and provide a deeper understanding of the molecule's vibrational and electronic environments. nih.gov

For this compound, DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending modes of its various functional groups. researchgate.net For instance, the characteristic C-H stretching vibrations of the aromatic ring and the morpholine ring, as well as the C-N, C-O, and C-Br stretching modes, can be calculated. These theoretical predictions, when compared with experimental FT-IR spectra, allow for a detailed assignment of the observed absorption bands.

Similarly, theoretical NMR chemical shifts for ¹H and ¹³C can be calculated. These calculations are sensitive to the electronic environment of each nucleus, providing a means to validate the predicted charge distribution and molecular structure. Discrepancies between theoretical and experimental spectra can often be reconciled by considering solvent effects or conformational dynamics.

Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

Vibrational Mode Predicted Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
Aromatic C-H stretch 3100-3000 3080
Aliphatic C-H stretch 2980-2850 2950
C-N stretch 1250-1020 1230
C-O-C stretch 1150-1085 1120
C-Br stretch 650-550 620

Note: This data is illustrative and based on typical values for similar molecular systems.

Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in telecommunications, optical computing, and other photonic technologies. utwente.nl Computational chemistry provides a powerful tool for predicting the NLO properties of molecules, such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net

Molecules with significant NLO properties often possess a "push-pull" electronic structure, with electron-donating and electron-accepting groups separated by a π-conjugated system. In this compound, the morpholine group can act as an electron donor, while the bromophenyl group can act as an electron acceptor. This intramolecular charge transfer can lead to a large hyperpolarizability.

Theoretical calculations can quantify these NLO properties, providing a means to screen potential candidate molecules for NLO applications. pnrjournal.com The magnitude of the first-order hyperpolarizability is a key indicator of a molecule's potential for second-harmonic generation, a process where two photons of the same frequency are converted into a single photon with twice the frequency. utwente.nl

Table 3: Hypothetical Calculated NLO Properties

Property Calculated Value
Dipole Moment (μ) (Debye) 5.8
Polarizability (α) (a.u.) 210.5
First-Order Hyperpolarizability (β) (a.u.) 450.2

Note: This data is illustrative and based on typical values for similar molecular systems.

Topological Analysis for Chemical Bonding Insights (e.g., ELF, LOL)

Topological analysis of the electron density provides a deeper understanding of chemical bonding beyond the simple Lewis structure model. chemrxiv.org Techniques such as the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are used to visualize and quantify the regions of electron localization in a molecule. nih.gov

ELF analysis partitions the molecular space into regions, or basins, that correspond to atomic cores, covalent bonds, and lone pairs. The population of these basins provides a quantitative measure of the number of electrons associated with each feature. For this compound, ELF analysis would be expected to show distinct basins for the C-C, C-H, C-N, C-O, and C-Br bonds, as well as for the lone pairs on the nitrogen, oxygen, and bromine atoms.

LOL analysis provides a complementary picture of electron localization, highlighting the regions where the electron density is most localized. This can be particularly useful for identifying the subtle details of covalent and non-covalent interactions. Both ELF and LOL analyses offer a powerful visual and quantitative framework for understanding the nature of chemical bonding in this complex molecule. nih.gov

Theoretical Thermodynamic Parameters (e.g., entropy, enthalpy, heat capacity)

Computational chemistry can also be used to predict the thermodynamic properties of molecules, such as their entropy, enthalpy, and heat capacity. pnrjournal.com These calculations are typically performed using statistical mechanics, based on the vibrational frequencies and rotational constants obtained from DFT calculations. researchgate.net

The theoretical thermodynamic parameters can be calculated over a range of temperatures, providing valuable information about the molecule's stability and reactivity under different conditions. For example, the heat capacity can be used to understand how the molecule's energy changes with temperature, while the entropy and enthalpy can be used to calculate the Gibbs free energy of reaction, providing insights into the spontaneity of chemical processes.

Table 4: Hypothetical Theoretical Thermodynamic Parameters at 298.15 K

Parameter Calculated Value
Entropy (S) (cal/mol·K) 95.8
Enthalpy (H) (kcal/mol) 45.2
Heat Capacity (Cv) (cal/mol·K) 48.6

Note: This data is illustrative and based on typical values for similar molecular systems.

These theoretical predictions of thermodynamic parameters are essential for understanding the chemical behavior of this compound and for designing and optimizing synthetic routes and chemical processes involving this compound.

Reactivity and Chemical Transformations of 4 4 Bromophenyl Morpholine Hydrochloride

Reactions Involving the Bromine Moiety

The carbon-bromine bond on the phenyl ring is the principal site for reactions that form new carbon-carbon or carbon-heteroatom bonds, significantly modifying the molecular scaffold.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. The viability of this pathway is heavily dependent on the electronic nature of the aromatic ring. For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. byjus.commasterorganicchemistry.comdoubtnut.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.govyoutube.com

In the case of 4-(4-bromophenyl)morpholine (B1279557), the morpholine (B109124) substituent is connected to the phenyl ring via its nitrogen atom. This N-aryl linkage makes the morpholino group an electron-donating group through resonance. Electron-donating groups increase the electron density on the aromatic ring, thereby deactivating it towards attack by nucleophiles. byjus.comdoubtnut.com Consequently, direct nucleophilic aromatic substitution of the bromine atom on 4-(4-bromophenyl)morpholine is generally not a feasible pathway under standard SNAr conditions. The reaction is energetically unfavorable due to the lack of stabilization for the anionic intermediate. masterorganicchemistry.comlatech.edu

Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

The bromine atom in 4-(4-bromophenyl)morpholine makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. researchgate.net

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orglibretexts.org The reaction is versatile and tolerates a wide range of functional groups.

The Suzuki reaction couples an aryl halide with an organoboron compound, such as a boronic acid or ester, using a palladium catalyst and a base. libretexts.orgwikipedia.org This reaction is widely used due to the stability and low toxicity of the boronic acid reagents. acs.orgresearchgate.net For electron-rich aryl bromides like 4-(4-bromophenyl)morpholine, specific catalyst systems, often employing electron-rich phosphine (B1218219) ligands, are used to achieve high efficiency. researchgate.netresearchgate.netresearchgate.net

The Sonogashira reaction is a cross-coupling reaction between an aryl halide and a terminal alkyne, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org This method provides a direct route to arylalkynes. ucsb.edu Copper-free protocols have also been developed to circumvent issues associated with the copper co-catalyst. ucsb.edu

Below is an interactive table summarizing typical conditions for these palladium-catalyzed reactions using aryl bromides as substrates.

ReactionCoupling PartnerCatalyst (Typical)Base (Typical)Solvent (Typical)
Heck Alkene (e.g., Styrene, Acrylate)Pd(OAc)₂, Pd(PPh₃)₄Et₃N, K₂CO₃DMF, Acetonitrile
Suzuki Arylboronic AcidPd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Cs₂CO₃, K₃PO₄Toluene, Dioxane, Water
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂, CuIEt₃N, PiperidineTHF, DMF

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into a highly reactive organometallic reagent. For aryl bromides like 4-(4-bromophenyl)morpholine, this is most commonly achieved through lithium-halogen exchange. The reaction typically involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at very low temperatures (e.g., -78 °C to -100 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF).

This process rapidly converts the C-Br bond into a C-Li bond, generating a potent aryllithium nucleophile. The resulting organometallic intermediate can then be reacted with a wide variety of electrophiles to introduce new functional groups onto the aromatic ring.

Common Electrophiles Used After Metal-Halogen Exchange:

Proton sources (e.g., H₂O): to replace bromine with hydrogen.

Carbon dioxide (CO₂): to form a carboxylic acid.

Aldehydes and ketones: to form secondary and tertiary alcohols, respectively.

Alkyl halides (e.g., CH₃I): to introduce alkyl groups.

Dimethylformamide (DMF): to introduce a formyl group (-CHO).

This two-step sequence provides a powerful alternative to direct substitution for functionalizing the aryl ring.

Reactions of the Morpholine Ring

The morpholine ring in 4-(4-bromophenyl)morpholine contains a secondary amine nitrogen atom, which is nucleophilic and serves as a key site for functionalization.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the morpholine ring can readily participate in nucleophilic substitution reactions with various electrophiles.

N-Alkylation involves the reaction of the morpholine nitrogen with an alkylating agent, typically an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), in the presence of a base to neutralize the resulting hydrohalic acid. This reaction forms a quaternary ammonium (B1175870) salt. Another method for N-alkylation involves reductive amination with aldehydes or ketones. Catalytic methods using alcohols as alkylating agents have also been developed. researchgate.net

N-Acylation is the reaction of the morpholine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride, to form an N-acylmorpholine derivative (an amide). google.com These reactions are typically rapid and are often carried out in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct.

Ring-Opening Reactions (if applicable)

While the morpholine ring is generally stable, it can undergo ring-opening reactions under specific, typically oxidative, conditions. Recent research has demonstrated that N-aryl morpholine derivatives can undergo a visible-light-mediated aerobic oxidative cleavage of the C(sp³)–C(sp³) bond. lookchem.comresearchgate.netgoogle.com

This transformation uses an organic dye photocatalyst, such as 2,4,5,6-tetrakis(carbazol-9-yl)-1,3-dicyanobenzene (4CzIPN), under an oxygen atmosphere with visible light irradiation. lookchem.comgoogle.com The reaction proceeds under mild, metal-free conditions and results in the cleavage of the C-C bond opposite the nitrogen atom in the morpholine ring. For a substrate like 4-(4-bromophenyl)morpholine, this oxidative cleavage would yield a difunctional product, such as 2-(N-(4-bromophenyl)formamido)ethyl formate. lookchem.comgoogle.com This reaction is of interest for studying drug metabolism, as it can mimic oxidative degradation pathways. lookchem.comd-nb.info Theoretical studies have also explored the pathways of morpholine ring-opening initiated by radical species and oxygen. nih.govresearchgate.net

Acid-Base Chemistry and Salt Formation (Hydrochlorides)

The chemical structure of 4-(4-bromophenyl)morpholine features a tertiary amine within the morpholine ring. This nitrogen atom possesses a lone pair of electrons, rendering it basic and capable of accepting a proton (H⁺). The formation of 4-(4-bromophenyl)morpholine hydrochloride is a classic acid-base reaction where the basic morpholine nitrogen reacts with hydrochloric acid (HCl).

In this reaction, the nitrogen atom is protonated, forming a positively charged morpholinium ion, while the hydrochloric acid donates its proton to become a chloride anion (Cl⁻). The resulting ionic attraction between the morpholinium cation and the chloride anion forms the stable salt, this compound. This conversion into a hydrochloride salt is a common strategy in medicinal chemistry to improve the aqueous solubility and stability of organic amines. The protonation of the nitrogen atom can significantly alter the compound's physical and chemical properties, such as its melting point and solubility in polar solvents.

Table 1: Acid-Base Reaction for Hydrochloride Salt Formation

Reactant (Base) Reactant (Acid) Product (Salt) Reaction Type

Derivatization for Structure-Activity Relationship Studies (General Chemical Space)

This compound serves as a valuable scaffold or starting material for generating a library of new chemical entities for structure-activity relationship (SAR) studies. The goal of SAR is to systematically modify a lead compound's structure to identify which parts of the molecule (pharmacophores) are responsible for its biological effects and to optimize its potency and pharmacokinetic profile. e3s-conferences.orgresearchgate.net The morpholine ring is considered a significant core in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. e3s-conferences.orgresearchgate.net

The primary sites for derivatization on the 4-(4-bromophenyl)morpholine scaffold are the bromophenyl ring and, to a lesser extent, the morpholine ring itself.

Modification of the Phenyl Ring: The bromine atom is a particularly useful functional group for derivatization. It can be readily replaced with a wide variety of other chemical groups through transition metal-catalyzed cross-coupling reactions. This allows for the exploration of a vast chemical space to understand how different substituents at this position affect biological activity. For instance, SAR studies on similar scaffolds have shown that C-4 substituted phenyl groups can be crucial for activity. researchgate.net

Modification of the Morpholine Ring: While less common for this specific parent compound, the morpholine ring can also be modified. Introducing substituents at other positions on the ring can influence the molecule's conformation and its interaction with biological targets. researchgate.net

Below is a table outlining common derivatization strategies for SAR studies starting from the 4-(4-bromophenyl)morpholine scaffold.

Table 2: Derivatization Strategies for SAR Studies

Modification Site Reaction Type Example Reagent(s) Resulting Moiety SAR Objective
Phenyl Ring (at Bromine) Suzuki Coupling Aryl boronic acids, Palladium catalyst Bi-aryl system To explore the effect of extended aromatic systems on receptor binding.
Phenyl Ring (at Bromine) Buchwald-Hartwig Amination Amines, Palladium catalyst Aryl-amine linkage To introduce hydrogen bond donors/acceptors and modulate polarity.
Phenyl Ring (at Bromine) Sonogashira Coupling Terminal alkynes, Palladium/Copper catalysts Aryl-alkyne linkage To introduce rigid linkers and probe specific binding pockets.
Phenyl Ring (at Bromine) Stille Coupling Organostannanes, Palladium catalyst Aryl-alkyl/aryl linkage To introduce diverse carbon-based substituents.

These derivatization reactions enable medicinal chemists to systematically alter the electronic, steric, and lipophilic properties of the parent molecule. By synthesizing and testing a range of these derivatives, researchers can build a comprehensive understanding of the compound's SAR, leading to the design of more potent and selective therapeutic agents. nih.govmdpi.com

Applications of 4 4 Bromophenyl Morpholine Hydrochloride in Advanced Organic Synthesis

Utilization as a Key Building Block for Heterocyclic Systems

The bifunctional nature of 4-(4-Bromophenyl)morpholine (B1279557) allows it to be a cornerstone in the construction of diverse heterocyclic frameworks. The presence of the aryl bromide is particularly significant, as it provides a reactive site for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools in modern synthetic chemistry for C-C and C-N bond formation. nih.govwikipedia.orgresearchgate.net Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings enable the straightforward introduction of a wide array of substituents at the para-position of the phenyl ring, paving the way for the synthesis of elaborate molecular architectures. nih.govmdpi.comyoutube.com

Table 1: Key Palladium-Catalyzed Reactions for Functionalization
Reaction NameCoupling PartnerBond FormedSignificance
Suzuki-Miyaura CouplingOrganoboron compound (e.g., Arylboronic acid)Carbon-CarbonForms biaryl structures, extending the carbon skeleton. mdpi.comcommonorganicchemistry.com
Buchwald-Hartwig AminationAmine (Primary or Secondary)Carbon-NitrogenIntroduces new nitrogen-containing groups or forms larger heterocyclic systems. wikipedia.orgrsc.org
Sonogashira CouplingTerminal AlkyneCarbon-Carbon (sp)Creates aryl-alkyne structures, useful for further transformations. nih.gov

The 4-(4-Bromophenyl)morpholine scaffold is instrumental in synthesizing more complex nitrogen-containing heterocycles. The bromine atom can be readily substituted with various nitrogen-based nucleophiles or organometallic reagents containing nitrogenous heterocycles through reactions like the Buchwald-Hartwig amination. rsc.orgnih.gov This allows for the direct attachment of moieties such as pyrroles, indoles, carbazoles, or other amines, effectively incorporating the initial scaffold into a larger, more functionalized heterocyclic system. nih.gov For instance, coupling reactions can lead to the formation of novel quinoline (B57606) derivatives, which are a prominent class of nitrogen-containing heterocycles with significant biological activities. rsc.orgresearchgate.net

The synthesis of fused-ring systems often requires multi-step sequences, and 4-(4-Bromophenyl)morpholine can serve as an excellent starting point for such endeavors. A common strategy involves an initial cross-coupling reaction to install a carefully chosen substituent on the phenyl ring. This new substituent can then participate in a subsequent intramolecular cyclization reaction to form a new ring fused to the original phenyl group. For example, a Suzuki coupling could introduce an ortho-substituted aryl group, which then undergoes a palladium-catalyzed or acid-catalyzed intramolecular cyclization, leading to the formation of polycyclic aromatic systems. While direct, single-step syntheses of fused systems from this specific precursor are not common, its role as a foundational element in a multi-step pathway is a key application. rsc.orgmdpi.com

Precursor in Medicinal Chemistry Lead Generation

In medicinal chemistry, the morpholine (B109124) moiety is considered a "privileged pharmacophore". Its inclusion in a molecule often confers favorable properties such as improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile. researchgate.netresearchgate.netnih.gov The aryl-morpholine substructure is found in numerous bioactive compounds targeting the central nervous system (CNS) and in anticancer agents. acs.orgnih.gov Consequently, 4-(4-Bromophenyl)morpholine hydrochloride is a highly valuable precursor for generating lead compounds in drug discovery programs, particularly for neurological disorders and cancer. chemimpex.com

The true power of this compound in lead generation is realized in its application to combinatorial chemistry and the synthesis of compound libraries. The compound acts as a stable, common core or "scaffold." The reactive bromine atom serves as a point of diversification, allowing chemists to attach a multitude of different building blocks using high-throughput synthesis techniques. By reacting the scaffold with a large collection of, for example, boronic acids in parallel Suzuki coupling reactions, a library containing hundreds or thousands of structurally related but distinct compounds can be rapidly generated. researchgate.netnih.gov These libraries are then screened for biological activity against various therapeutic targets to identify initial "hits" for further development. This strategy is a cornerstone of modern drug discovery. acs.org

Table 2: Illustrative Scheme for Compound Library Generation
Scaffold+Library of Building Blocks (R-B(OH)₂)ReactionResulting Compound Library
4-(4-Bromophenyl)morpholineR¹-B(OH)₂Suzuki Coupling4-(4-R¹-phenyl)morpholine
R²-B(OH)₂4-(4-R²-phenyl)morpholine
Rⁿ-B(OH)₂4-(4-Rⁿ-phenyl)morpholine

Beyond simple library generation, 4-(4-Bromophenyl)morpholine is employed in more sophisticated drug design strategies like molecular hybridization. This approach involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with the potential for enhanced affinity, improved selectivity, or a dual mode of action. The 4-bromophenyl moiety is a key linker in this context. For example, researchers have synthesized novel quinoline-1,3,4-oxadiazole hybrids where a 4-bromophenyl group serves as a critical structural component. rsc.org These hybrids were designed to act as dual anticancer and antimicrobial agents, demonstrating how the precursor contributes to the creation of multi-target therapeutics. rsc.orgnih.gov

Advanced Materials Science Applications (e.g., Photochromic Materials)

While the primary application of 4-(4-Bromophenyl)morpholine is in the pharmaceutical and agrochemical sectors, it also has utility in materials science. It is reported to be used in the formulation of specialty polymers and resins, where its incorporation can enhance properties such as thermal stability and chemical resistance. chemimpex.com The aromatic and heterocyclic nature of the molecule suggests potential for integration into more advanced materials. However, specific applications in areas such as photochromic materials, which reversibly change color upon exposure to light, are not widely documented in the scientific literature for this particular compound. The development of photochromic materials typically involves specific classes of molecules like spiropyrans, diarylethenes, and helicenes, which undergo distinct photo-induced structural changes. nih.govresearchgate.net

Conclusion and Future Research Directions for 4 4 Bromophenyl Morpholine Hydrochloride

Summary of Current Academic Understanding and Contributions

4-(4-Bromophenyl)morpholine (B1279557) hydrochloride is recognized within the scientific community primarily as a versatile synthetic intermediate. The academic understanding of this compound is rooted in the broader knowledge of morpholine-containing molecules, which are considered "privileged structures" in medicinal chemistry. nih.gov The presence of the morpholine (B109124) ring often imparts favorable physicochemical, biological, and metabolic properties to bioactive molecules. nih.gov

The key contributions of 4-(4-Bromophenyl)morpholine and its non-hydrochloride parent compound lie in their application as building blocks for more complex molecules. chemimpex.comcymitquimica.com Research has demonstrated their utility in the synthesis of potential therapeutic agents, particularly in the areas of neurological disorders and cancer. chemimpex.com The bromophenyl moiety serves as a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities, while the morpholine group can enhance aqueous solubility and influence the pharmacokinetic profile of the final compound. ontosight.airesearchgate.net Its role has also been noted in the development of analgesics, anti-inflammatory drugs, and agrochemicals like pesticides and herbicides. chemimpex.come3s-conferences.org

Identification of Remaining Challenges in Synthesis and Characterization

Despite its utility, challenges remain in the synthesis and characterization of 4-(4-Bromophenyl)morpholine hydrochloride. A primary challenge in its synthesis lies in achieving high yields and purity, which is a common issue in multi-step organic syntheses. The synthesis typically involves the reaction of a morpholine precursor with a 4-bromophenyl group donor, followed by conversion to the hydrochloride salt. ontosight.ai Optimizing reaction conditions to minimize side products and facilitate purification is an ongoing area of focus.

In terms of characterization, while standard techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the structure, a comprehensive solid-state characterization is not always reported. nih.govresearchgate.netnih.gov Challenges can arise in obtaining single crystals of the hydrochloride salt suitable for X-ray crystallography, which would provide definitive information on its three-dimensional structure and intermolecular interactions. Furthermore, a detailed investigation of its polymorphism, which can impact its physical properties like solubility and stability, represents an area that warrants further exploration.

Table 1: Key Characterization Data for 4-(4-Bromophenyl)morpholine and its Hydrochloride Salt

Property4-(4-Bromophenyl)morpholineThis compound
Molecular Formula C10H12BrNO cymitquimica.comC10H12BrNO.ClH
Molecular Weight 242.11 g/mol 278.58 g/mol
Melting Point 114-118 °C Not available
Appearance White to light yellow powder/crystal cymitquimica.comNot available
InChI Key UJTKZWNRUPTHSB-UHFFFAOYSA-N cymitquimica.comGBGVMVYEGPLMBJ-UHFFFAOYSA-N

Prospective Avenues for Theoretical and Computational Exploration

The field of computational chemistry offers significant opportunities to deepen the understanding of this compound. mdpi.com Theoretical studies can provide insights into its electronic structure, reactivity, and potential biological activity.

Future computational explorations could include:

Quantum Chemical Calculations: Density Functional Theory (DFT) studies can be employed to calculate the molecular geometry, vibrational frequencies, and electronic properties of the compound. researchgate.net This can aid in the interpretation of experimental spectroscopic data and provide a deeper understanding of its chemical reactivity.

Molecular Docking Studies: The 4-(4-bromophenyl)morpholine scaffold can be computationally screened against a wide range of biological targets. mdpi.comnih.gov Molecular docking simulations can predict the binding affinity and interaction modes of this compound and its derivatives with various enzymes and receptors, thereby identifying potential new therapeutic applications. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound in different solvent environments and its interactions with biological macromolecules. mdpi.comnih.gov This can provide valuable information on the stability of ligand-protein complexes and the conformational changes that may occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a library of derivatives, QSAR models can be developed to correlate the structural features of these molecules with their biological activity. e3s-conferences.org This can guide the design of new compounds with improved potency and selectivity.

Future Directions in its Application as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate is far from fully exploited. Future research is likely to focus on expanding its applications in the synthesis of novel and diverse chemical entities.

Key future directions include:

Medicinal Chemistry: The compound will continue to be a valuable building block in the development of new drug candidates. e3s-conferences.org Its use in the synthesis of inhibitors for various enzymes or ligands for specific receptors is a promising area of research. nih.govmdpi.com The morpholine moiety is known to be a component of bioactive molecules targeting a wide range of diseases, and the 4-bromophenyl group allows for facile diversification. chemimpex.com

Materials Science: The rigid bromophenyl group and the flexible morpholine ring make this compound an interesting candidate for the synthesis of novel organic materials. chemimpex.come3s-conferences.org Its derivatives could be explored for applications in areas such as organic light-emitting diodes (OLEDs), sensors, or as components of polymers with specific thermal or mechanical properties. e3s-conferences.org

Catalysis: The nitrogen atom in the morpholine ring can act as a ligand for metal catalysts. Future work could explore the synthesis of novel catalysts based on the 4-(4-Bromophenyl)morpholine scaffold for various organic transformations.

Agrochemicals: Given its established use in the agrochemical industry, there is potential for the development of new generations of pesticides and herbicides with improved efficacy and environmental profiles based on this chemical structure. chemimpex.com

Q & A

Q. What are the standard synthetic routes for 4-(4-Bromophenyl)morpholine hydrochloride?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of morpholine with 4-bromo-substituted aryl halides (e.g., 4-bromobenzyl chloride) in the presence of a base like potassium carbonate is common. A patent example describes using 4-(2-chloroethyl)morpholine hydrochloride as a precursor in multi-step syntheses, with LCMS (m/z 754 [M+H]⁺) and HPLC (retention time: 1.32 minutes) for validation . Catalogs also list morpholine derivatives with bromophenyl groups, suggesting modular synthetic strategies .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • LCMS/HPLC : Used to confirm molecular weight (e.g., m/z 754 [M+H]⁺) and purity (e.g., 95% by HPLC) .
  • NMR : ¹H/¹³C NMR resolves aromatic protons and morpholine ring conformation.
  • Elemental Analysis : Validates halogen (bromine) content, critical for stoichiometric accuracy . Physicochemical properties (e.g., melting point, solubility) should be cross-referenced with databases for analogs like 4-cyclohexylmorpholine hydrochloride (CAS 85117-89-1) .

Q. How should researchers handle safety concerns during synthesis?

Brominated compounds require precautions due to potential toxicity and reactivity. Use fume hoods, gloves, and eye protection. Safety data for related brominated reagents (e.g., 4-bromobenzoyl chloride) emphasize immediate decontamination of spills and inhalation risks .

Q. What are typical applications in medicinal chemistry?

Morpholine derivatives are explored as enzyme inhibitors or receptor modulators. For example, 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride is studied for biological activity, suggesting similar frameworks for target validation . In vitro assays (e.g., kinase inhibition) are standard for initial screening .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in alkylation steps?

Variables include solvent polarity (e.g., DMF vs. THF), temperature (room temp. vs. reflux), and catalyst choice. A patent example achieved high yields using polar aprotic solvents and elevated temperatures (e.g., 80°C) . Kinetic studies and DOE (Design of Experiments) can identify critical parameters. Byproduct analysis via LCMS helps troubleshoot undesired substitutions .

Q. What strategies resolve contradictions in HPLC/LCMS data during purity assessment?

Discrepancies (e.g., unexpected peaks) may arise from residual solvents, degradation, or stereoisomers. Use orthogonal methods:

  • Tandem MS/MS : Confirms fragmentation patterns.
  • Ion Chromatography : Detects halide counterions (e.g., chloride).
  • HPLC with TFA : Adjusts mobile phase pH to sharpen peaks, as seen in QC-SMD-TFA05 conditions . Cross-validate with reference standards like 1-(4-Bromophenyl)piperazine hydrochloride .

Q. How does the bromophenyl substituent influence structure-activity relationships (SAR)?

Bromine enhances lipophilicity and steric bulk, affecting target binding. Compare analogs like 4-(4-bromo-2-fluorobenzyl)morpholine (CAS 338454-98-1) to assess electronic effects . Computational modeling (e.g., DFT for charge distribution) and crystallography (e.g., chair conformation in morpholine rings ) provide structural insights.

Q. What crystallographic methods determine the compound’s solid-state structure?

Single-crystal X-ray diffraction resolves conformation and hydrogen bonding. For example, a morpholine-urea derivative exhibited inversion dimers via N–H⋯O bonds . Synchrotron radiation improves resolution for bromine-heavy atoms. Compare with Bromadol hydrochloride’s cyclohexanol-morpholine structure .

Q. How are reactive intermediates managed in large-scale synthesis?

Quench protocols for intermediates like 4-(2-chloroethyl)morpholine hydrochloride involve controlled addition of aqueous bases to minimize side reactions . Process analytical technology (PAT) monitors reaction progress in real-time .

Q. What computational tools predict metabolic stability or toxicity?

Use QSAR models and docking software (e.g., AutoDock) to assess ADME properties. Compare with in vitro microsomal stability assays. For example, Pramoxine HCl’s morpholine scaffold was optimized for topical use via logP adjustments .

Methodological Tables

Q. Table 1: Key Analytical Parameters for this compound

ParameterMethodTypical ValueReference
Molecular WeightLCMS754 [M+H]⁺
HPLC Retention TimeQC-SMD-TFA051.32 minutes
Melting PointDSC~200°C (dec.)
Halide ContentIon Chromatography99.5% Cl⁻

Q. Table 2: Comparison of Morpholine Derivatives

CompoundCASKey FeatureApplicationReference
4-(4-Bromophenyl)morpholine HCl-Bromophenyl substituentMedicinal chemistry
4-Cyclohexylmorpholine HCl85117-89-1Lipophilic side chainCatalysis
Pramoxine HCl637-58-1Butoxyphenoxy moietyLocal anesthesia

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.